molecular formula C8H8BrFS B14022817 (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane

(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B14022817
M. Wt: 235.12 g/mol
InChI Key: DHZDLWPXBLYYND-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFS It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 4-bromo-2-fluoro-3-methylphenol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfur-containing group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution: Products with different halogen or functional groups replacing the bromine or fluorine atoms.

    Oxidation: Sulfoxides or sulfones as major products.

    Reduction: Dehalogenated compounds or reduced sulfur-containing products.

Scientific Research Applications

(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials, including intermediates for organic synthesis and components for electronic devices.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and sulfur atoms can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: Similar structure but with an additional methyl group.

    (4-Bromo-2-fluorophenyl)(methyl)sulfane: Lacks the methyl group on the phenyl ring.

    (4-Bromo-2-fluoro-3-methylphenyl)(ethyl)sulfane: Contains an ethyl group instead of a methyl group.

Uniqueness

(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the phenyl ring, along with the presence of a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-3-fluoro-2-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrFS/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

DHZDLWPXBLYYND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)SC)Br

Origin of Product

United States

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